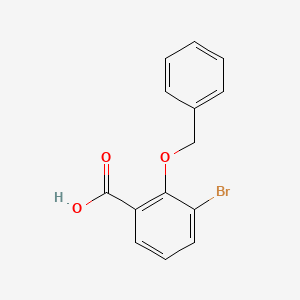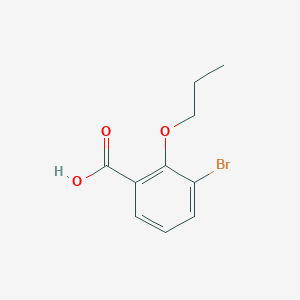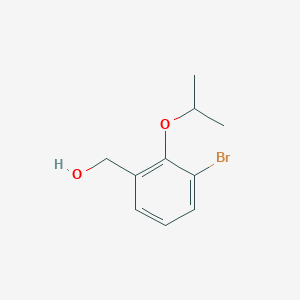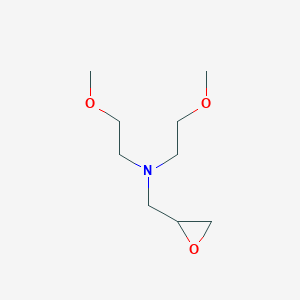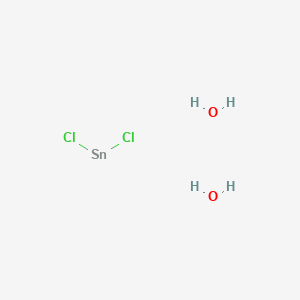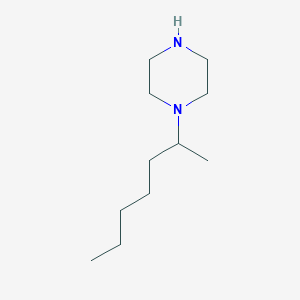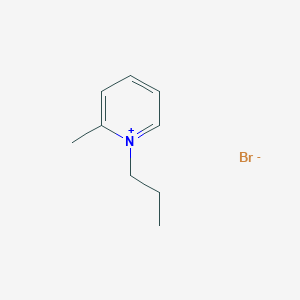![molecular formula C10H15BrClN B6331565 N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride CAS No. 1071555-81-1](/img/structure/B6331565.png)
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride” is a chemical compound with the CAS Number: 140621-51-8 . It has a molecular weight of 264.59 and its IUPAC name is 1-(4-bromophenyl)-N,N-dimethylethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN.ClH/c1-8(12(2)3)9-4-6-10(11)7-5-9;/h4-8H,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research and development. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizer in the preparation of pharmaceuticals. It is also used in the synthesis of dyes, pigments, and fluorescent probes. Additionally, this compound is used in the preparation of metal complexes, in the synthesis of electrochemically active materials, and in the synthesis of peptides and peptidomimetics.
Mecanismo De Acción
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is an organic compound that acts as a catalyst in the reaction between 4-bromophenyl ethanamine and dimethylamine hydrochloride. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the reaction mixture is stirred for several hours. The reaction produces a white precipitate of this compound which is then filtered off and washed with water.
Biochemical and Physiological Effects
This compound has been found to have no known adverse effects on the biochemical and physiological functions of the body. It is a non-toxic compound that does not interact with other molecules or react with other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride has a number of advantages for laboratory experiments. It is a versatile compound with a wide range of applications in scientific research and development. It is also a non-toxic compound that does not interact with other molecules or react with other compounds. Additionally, this compound is soluble in water and has a low melting point, making it easy to handle in the laboratory. However, this compound is a relatively expensive compound, and its availability may be limited in some areas.
Direcciones Futuras
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride has a wide range of applications in scientific research and development, and its potential for further development is vast. Possible future directions for this compound include its use in the development of new pharmaceuticals, in the synthesis of new materials, and in the development of new catalysts. Additionally, this compound could be used in the development of new electrochemical sensors, in the synthesis of new dyes and pigments, and in the development of new fluorescent probes. It could also be used in the development of new peptides and peptidomimetics, and in the development of new metal complexes.
Métodos De Síntesis
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride is synthesized from the reaction between 4-bromophenyl ethanamine and dimethylamine hydrochloride. This reaction is carried out in aqueous solution at a temperature of 50-60°C. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the reaction mixture is stirred for several hours. The reaction produces a white precipitate of this compound which is then filtered off and washed with water.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(12(2)3)9-4-6-10(11)7-5-9;/h4-8H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLSXRJBFJHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

